(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal (alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal
Brand Name: Vulcanchem
CAS No.: 108104-79-6
VCID: VC20762808
InChI: InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal

CAS No.: 108104-79-6

Cat. No.: VC20762808

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

(alphaR)-alpha-(tert-Butoxycarbonylamino)-1H-indole-3-propanal - 108104-79-6

Specification

CAS No. 108104-79-6
Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
IUPAC Name tert-butyl N-[(2R)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C16H20N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9-10,12,17H,8H2,1-3H3,(H,18,20)/t12-/m1/s1
Standard InChI Key OGFJDTNJMBRBML-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C=O
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator